
Methicillin Acyl-Serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methicillin Acyl-Serine is a synthetic compound belonging to the β-lactam class of antibiotics. This class is characterized by a four-membered β-lactam ring, which is crucial for their bactericidal activity. This compound is designed to target and inhibit bacterial penicillin-binding proteins, thereby disrupting the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methicillin Acyl-Serine is synthesized through a series of chemical reactions involving the acylation of serine with methicillin. The process typically involves the following steps:
Acylation Reaction: Methicillin is reacted with serine in the presence of a suitable acylating agent under controlled conditions to form this compound.
Purification: The product is purified using chromatographic techniques to remove any impurities and by-products
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Methicillin Acyl-Serine undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.
Acylation: The compound can form acyl-enzyme complexes with penicillin-binding proteins, inhibiting their activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes under physiological conditions.
Acylation: Involves the reaction of this compound with penicillin-binding proteins in bacterial cells.
Major Products Formed:
Hydrolysis Products: Inactive metabolites resulting from the breakdown of the β-lactam ring.
Acyl-Enzyme Complexes: Stable complexes formed with penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis.
Scientific Research Applications
Methicillin Acyl-Serine has a wide range of applications in scientific research, including:
Mechanism of Action
Methicillin Acyl-Serine exerts its effects by targeting and inhibiting penicillin-binding proteins in bacterial cells. The compound forms a covalent acyl-enzyme complex with these proteins, preventing them from catalyzing the cross-linking of peptidoglycan strands. This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
- Penicillin
- Cephalosporins
- Carbapenems
- Monobactams
Methicillin Acyl-Serine’s unique resistance to β-lactamase enzymes and its specific targeting of penicillin-binding proteins make it a valuable compound in the fight against bacterial infections, particularly those caused by resistant strains.
Properties
Molecular Formula |
C20H25N3O9S-2 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[[(2,6-dimethoxyphenyl)-oxidomethylidene]amino]acetyl]oxypropanoate |
InChI |
InChI=1S/C20H27N3O9S/c1-20(2)14(18(27)28)23-16(33-20)13(19(29)32-8-9(21)17(25)26)22-15(24)12-10(30-3)6-5-7-11(12)31-4/h5-7,9,13-14,16,23H,8,21H2,1-4H3,(H,22,24)(H,25,26)(H,27,28)/p-2/t9-,13-,14-,16+/m0/s1 |
InChI Key |
GFYFFUGNPVBDAK-ZHBCMPEGSA-L |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


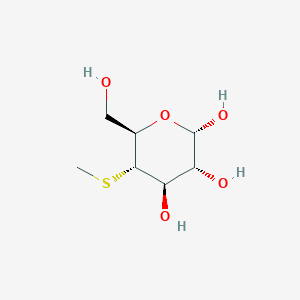
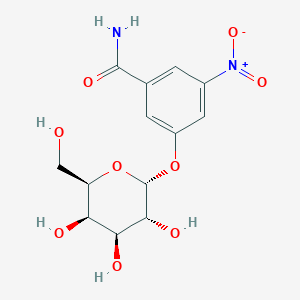

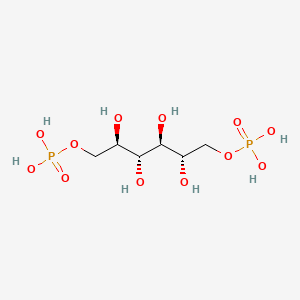
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)

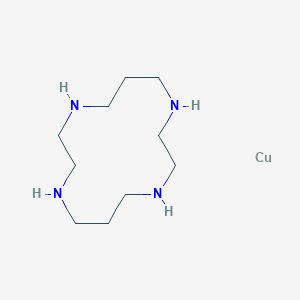
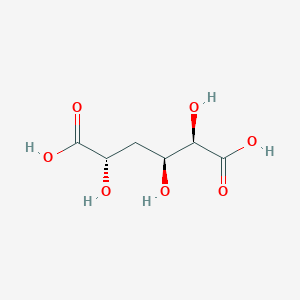
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[(E,3R,4S,5R,9R,10R)-11-[(10S,16R,20R,21S,22R)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777983.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
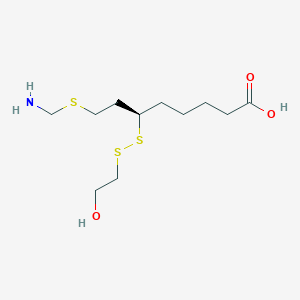
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
